3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
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Overview
Description
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a complex organic compound with a molecular formula of C24H14F4O6 This compound is characterized by the presence of a chromenone core, a methoxyphenoxy group, and a fluorobenzoate moiety
Preparation Methods
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the chromenone core with a methoxyphenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Fluorobenzoate Moiety: The final step involves esterification with 4-fluorobenzoic acid, typically in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and a dehydrating agent such as DCC.
Chemical Reactions Analysis
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can be compared with similar compounds such as:
3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-fluorobenzoate: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
4-Methoxybenzoyl chloride: This compound shares the methoxybenzoyl moiety but lacks the chromenone core and fluorobenzoate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO6/c1-27-16-3-2-4-17(11-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-5-7-15(24)8-6-14/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPREDXOGBFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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